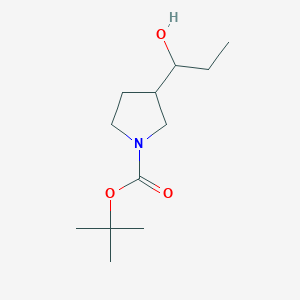
tert-Butyl 3-(1-hydroxypropyl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-hydroxypropyl)pyrrolidine-1-carboxylate de tert-butyle: is an organic compound with the molecular formula C12H23NO3 and a molecular weight of 229.32 g/mol . It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of tert-Butyl 3-(1-hydroxypropyl)pyrrolidine-1-carboxylate typically involves the reaction of 3-pyrrolidinol with tert-butyl chloroformate under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified by column chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
This compound is used in various scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and as a protecting group for amines.
Biology: It is used in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The compound’s structure allows it to act as a versatile intermediate in various chemical reactions, facilitating the synthesis of more complex molecules .
Comparison with Similar Compounds
This compound can be compared with similar compounds such as:
tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate: This compound has a hydroxymethyl group instead of a hydroxypropyl group, making it slightly less bulky.
tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate: This compound has a tosyloxy group, which makes it more reactive in nucleophilic substitution reactions.
The uniqueness of this compound lies in its specific structure, which provides a balance between reactivity and stability, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
The synthesis of tert-Butyl 3-(1-hydroxypropyl)pyrrolidine-1-carboxylate typically involves the reaction of 3-pyrrolidinol with tert-butyl chloroformate under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified by column chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to increase yield and purity.
Analyse Des Réactions Chimiques
tert-Butyl 3-(1-hydroxypropyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Applications De Recherche Scientifique
tert-Butyl 3-(1-hydroxypropyl)pyrrolidine-1-carboxylate is used in various scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and as a protecting group for amines.
Biology: It is used in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-(1-hydroxypropyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The compound’s structure allows it to act as a versatile intermediate in various chemical reactions, facilitating the synthesis of more complex molecules .
Comparaison Avec Des Composés Similaires
tert-Butyl 3-(1-hydroxypropyl)pyrrolidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate: This compound has a hydroxymethyl group instead of a hydroxypropyl group, making it slightly less bulky.
tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate: This compound has a tosyloxy group, which makes it more reactive in nucleophilic substitution reactions.
The uniqueness of this compound lies in its specific structure, which provides a balance between reactivity and stability, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C12H23NO3 |
|---|---|
Poids moléculaire |
229.32 g/mol |
Nom IUPAC |
tert-butyl 3-(1-hydroxypropyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO3/c1-5-10(14)9-6-7-13(8-9)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3 |
Clé InChI |
IIEYBUNPTWMMQX-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1CCN(C1)C(=O)OC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


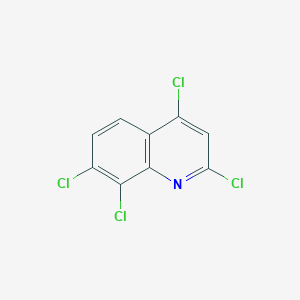
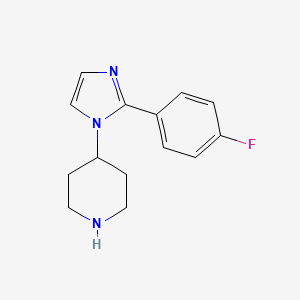

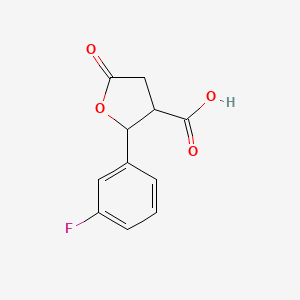

![1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11791854.png)


![2-Chlorobenzo[d]oxazole-6-carbonitrile](/img/structure/B11791866.png)
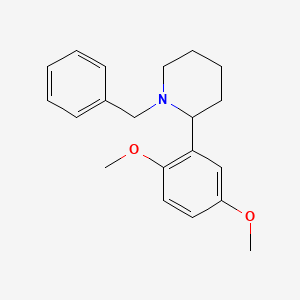
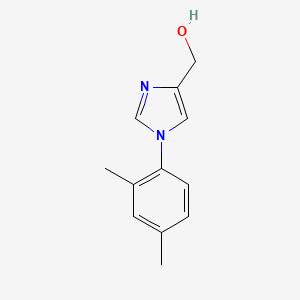
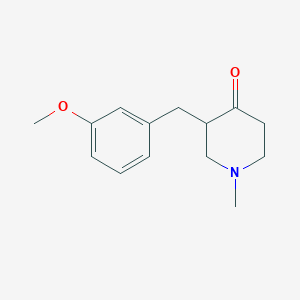
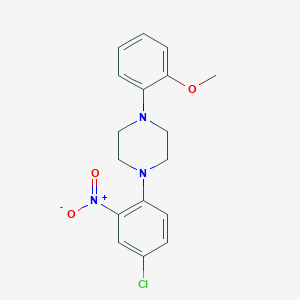
![Tert-butyl 4-carbamoyl-2-(ethylamino)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B11791897.png)
